molecular formula C18H21BrN2O2 B1498722 N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine CAS No. 886362-63-6

N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine

Cat. No.: B1498722
CAS No.: 886362-63-6
M. Wt: 377.3 g/mol
InChI Key: KLBUYOMJLPBLBQ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-(3-Boc-aminomethylphenyl)amine is a tertiary amine featuring a 4-bromophenyl group and a 3-aminomethylphenyl moiety protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances stability during synthesis while allowing deprotection under mild acidic conditions for further functionalization .

Properties

IUPAC Name

tert-butyl N-[[3-(4-bromoanilino)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)20-12-13-5-4-6-16(11-13)21-15-9-7-14(19)8-10-15/h4-11,21H,12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBUYOMJLPBLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654189
Record name tert-Butyl {[3-(4-bromoanilino)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-63-6
Record name Carbamic acid, [[3-[(4-bromophenyl)amino]phenyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[3-(4-bromoanilino)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine typically involves the reaction of 4-bromophenylamine with tert-butyl (Boc) protected aminomethylphenyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amine, allowing selective functionalization. Key deprotection methods include:

Acidic Hydrolysis

  • Conditions : HCl in dioxane (4 M) or trifluoroacetic acid (TFA) in dichloromethane .

  • Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the Boc group, regenerating the free amine.

  • Example :

    • Reaction with HCl/dioxane at 0–25°C yields 3-((4-bromophenyl)amino)benzylamine hydrochloride (yield: 85–92%) .

Reagent Solvent Temperature Yield Source
HCl (4 M)Dioxane0–25°C85–92%
TFADichloromethane25°C90–95%

Cross-Coupling Reactions

The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling aryl functionalization:

Suzuki–Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, dimethoxyethane/water (10:1), 120°C .

  • Example :

    • Coupling with phenylboronic acid forms N-(3-Boc-aminomethylphenyl)-N-(4-phenylphenyl)amine (yield: 92%, purity >99%) .

Buchwald–Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C .

  • Example :

    • Reaction with piperidine forms N-(4-piperidinophenyl-N-(3-Boc-aminomethylphenyl)amine (yield: 85.4%, GC purity: 99.7%) .

Reaction Type Catalyst Base Solvent Yield Source
Suzuki–MiyauraPd(PPh₃)₄Na₂CO₃Dimethoxyethane/H₂O92%
Buchwald–HartwigPd₂(dba)₃/XantphosCs₂CO₃Toluene85.4%

Nucleophilic Aromatic Substitution

The electron-deficient bromophenyl ring undergoes substitution under high-temperature or catalytic conditions:

Halogen Exchange

  • Conditions : CuI, KI, DMF, 150°C .

  • Example :

    • Conversion to N-(4-iodophenyl-N-(3-Boc-aminomethylphenyl)amine (yield: 78%).

Nitration

  • Conditions : HNO₃/H₂SO₄, 0–5°C .

  • Example :

    • Forms nitro derivatives for further reduction to amino intermediates .

Functionalization of the Amine Group

After Boc deprotection, the free amine undergoes alkylation/acylation:

Reductive Amination

  • Conditions : NaBH₄, CoCl₂·6H₂O, THF/H₂O .

  • Example :

    • Reaction with aldehydes yields secondary amines (yield: 73%) .

Acylation

  • Conditions : Acetyl chloride, pyridine, CH₂Cl₂ .

  • Example :

    • Forms N-acetylated derivatives for biological screening .

Comparative Reactivity of Structural Analogs

Substituents on the phenyl ring significantly influence reactivity:

Compound Halogen Reactivity in Suzuki Coupling Biological Activity
N-(4-Bromophenyl)-...amine BrHigh (Pd catalysis)Antibacterial, enzyme inhibition
N-(4-Chlorophenyl)-...amineClModerateReduced potency
N-(4-Iodophenyl)-...amineILow (requires CuI)Imaging applications

Scientific Research Applications

N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine is widely used in scientific research due to its versatile chemical properties. It finds applications in:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: In the study of protein interactions and enzyme inhibition.

  • Medicine: As a precursor for the development of pharmaceuticals.

  • Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

A. N-[3-(Benzimidazol-2-ylamino)phenyl]amine Derivatives
  • Structure : Benzene core with benzimidazole and substituted phenylamine groups.
  • Key Differences : Lacks bromophenyl and Boc groups; instead, incorporates benzimidazole for π-π stacking interactions.
  • Activity : Exhibits cytotoxicity (GI₅₀: 0.276–14.3 µM) against leukemia and solid tumors via G2/M cell cycle arrest .
B. 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine
  • Structure: Thiazole ring with 4-bromophenyl and dimethylaminobenzylidene substituents.
  • Key Differences: Thiazole heterocycle replaces the Boc-aminomethylphenyl group, enhancing planar geometry for DNA intercalation.
  • Properties : Melting point: 117–120°C; molecular weight: 383.3 g/mol .
C. N-(3-Bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine
  • Structure : Biphenyl core with bromophenyl and phenylamine groups.
  • Key Differences: No Boc protection; biphenyl system increases hydrophobicity.
  • Application : Used in organic synthesis for fluorescent materials .
D. N-(4-Bromophenyl)-N,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazin-2-amine
  • Structure : Oxazine ring with bromophenyl and methyl substituents.
  • Key Differences: Oxazine heterocycle introduces conformational rigidity compared to the Boc-aminomethyl group.
  • Synthesis : Prepared via cyclization reactions under basic conditions .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Bioactivity
N-(4-Bromophenyl)-N-(3-Boc-aminomethylphenyl)amine ~380 (estimated) Not reported Intermediate for kinase inhibitors
N-[3-(Benzimidazol-2-ylamino)phenyl]amine 300–350 150–200 Cytotoxic (GI₅₀: 0.276–14.3 µM)
4-(4-Bromophenyl)thiazol-2-amine 383.3 117–120 Anticancer (IC₅₀: 0.25 µM)

Key Observations :

  • The Boc group in the target compound improves solubility in organic solvents compared to unprotected amines (e.g., N-(3-bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine) .
  • Thiazole and oxazine derivatives exhibit lower molecular weights and higher melting points due to rigid heterocycles .

Biological Activity

N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine, a compound with the CAS number 886362-63-6, has drawn interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides an overview of its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₁BrN₂O₂. Its structure features a bromophenyl moiety and a Boc-protected amine, which are significant for its biological interactions. The presence of the bromine atom may enhance lipophilicity, potentially affecting the compound's interaction with biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives that inhibit cyclin-dependent kinases (CDKs) have shown promise in treating triple-negative breast cancer (TNBC). In studies involving MDA-MB-231 cells, certain compounds demonstrated IC₅₀ values ranging from 8.11 to 15.66 μM, indicating their effectiveness in inhibiting cell proliferation compared to standard treatments like Roscovitine (IC₅₀ = 24.07 μM) .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC₅₀ (μM)Mechanism of Action
Compound 11cMDA-MB-2318.11CDK2 inhibition
Compound 11lMDA-MB-23115.66CDK2 inhibition
RoscovitineMDA-MB-23124.07CDK2 inhibition

These findings suggest that the bromophenyl and Boc-aminomethyl groups may contribute to the antitumor efficacy through enhanced binding to CDK2.

Antimicrobial Activity

In addition to its anticancer properties, this compound has potential antimicrobial applications. A study focusing on oxygen-heterocyclic compounds reported that derivatives exhibited significant cytotoxicity against various tumor cells while also showcasing antimicrobial effects . The modification of phenyl rings with halogens or electron-withdrawing groups has been associated with improved antimicrobial activity.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (μM)Activity
Compound 4cE. coli≤100Antimicrobial
Compound 4eStaphylococcus≤50Antimicrobial

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of compounds related to this compound. Modifications on the phenyl rings, such as halogen substitutions and the introduction of Boc groups, enhance both antitumor and antimicrobial properties .

Key Findings from SAR Studies:

  • Bromine Substitution: Increases lipophilicity and potentially enhances target interaction.
  • Boc Protection: Stabilizes the amine group, improving bioavailability.
  • Amino Group Positioning: Affects binding affinity to target proteins involved in cell cycle regulation.

Case Studies

  • Triple-Negative Breast Cancer Treatment:
    A study evaluated several CDK inhibitors in TNBC models, demonstrating that compounds similar to this compound effectively inhibited tumor growth and induced apoptosis in cancer cells .
  • Antimicrobial Efficacy:
    Research on derivatives revealed promising antimicrobial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine
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N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine

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